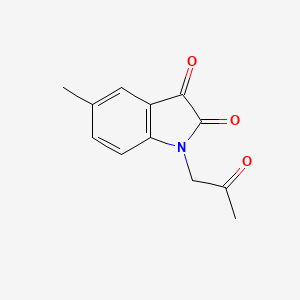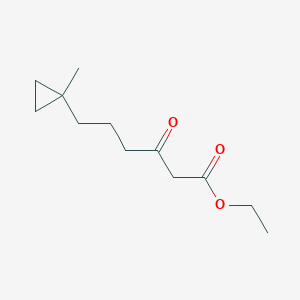
5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione: is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methyl group at the 5-position and an oxopropyl group at the 1-position of the indoline-2,3-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline-2,3-dione and 2-oxopropyl bromide.
Alkylation Reaction: Indoline-2,3-dione is subjected to an alkylation reaction with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out in solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It serves as a probe to study biological pathways and mechanisms, particularly those involving indoline derivatives.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Chemical Biology: It is used in chemical biology research to investigate enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors related to inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-2,3-dione: The parent compound without the methyl and oxopropyl groups.
5-Methylindoline-2,3-dione: Similar structure but lacks the oxopropyl group.
1-(2-Oxopropyl)indoline-2,3-dione: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione is unique due to the presence of both the methyl and oxopropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
79552-54-8 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
5-methyl-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-9(5-7)11(15)12(16)13(10)6-8(2)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KZNFTYLSAUBUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)

![5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11886924.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)




![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)



![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)
